AZD1940

概要

説明

AZD-1940は、アストラゼネカによって開発された薬剤です。これは、カンナビノイド受容体1とカンナビノイド受容体2の両方に高親和性で結合する末梢選択的カンナビノイドアゴニストです。この化合物は当初、神経因性疼痛の治療のために開発されました。 動物実験では良好な末梢選択性を示しましたが、ヒト臨床試験では十分な鎮痛効果が得られず、中枢カンナビノイド活性に関連する予期せぬ強い副作用が発生しました .

準備方法

AZD-1940の合成には、ベンゾイミダゾールコアの形成とジフルオロシクロヘキシル基とtert-ブチル基の導入を含む、複数のステップが含まれます。具体的な合成経路と反応条件は、企業秘密であり、公表されていません。 工業生産方法では、これらの合成経路を最適化し、高収率と高純度を確保するとともに、大規模生産に対応する可能性があります .

化学反応の分析

AZD-1940は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、分子に酸素含有官能基を導入するために使用できます。

還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりするために使用できます。

置換: この反応は、ある官能基を別の官能基に置き換えるために使用できます。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤による置換反応などがあります。 .

科学研究における用途

化学: カンナビノイド受容体アゴニストとその受容体の相互作用を研究するためのモデル化合物として役立ちます。

生物学: さまざまな生理学的プロセスにおけるカンナビノイド受容体の役割を調査するために使用されます。

医学: 神経因性疼痛の治療のために開発され、鎮痛作用について研究されています。

科学的研究の応用

AZD1940 is a drug that has been investigated for its potential analgesic effects . It is a cannabinoid CB1/CB2 receptor agonist that is orally active in rat models of nociceptive and neuropathic pain .

Pharmacological Properties and Preclinical Studies

this compound binds with high affinity to human, rat, and mouse CB1 and CB2 receptors, acting as a full agonist at both receptors in all three species . Preclinical studies in rats have suggested a CB1 receptor-dependent peripheral site of action responsible for reduced pain behavior in inflammatory and neuropathic pain models. These studies observed reduced pain behavior from the first day, without signs of tolerance over a 10-day course. Additionally, this compound has demonstrated low brain uptake at analgesic doses in both rat and primate models .

Clinical Trials and Efficacy

A study investigated the efficacy of this compound in postoperative pain following third molar surgical removal. The results indicated that this compound did not show a statistically significant difference compared to placebo in reducing postoperative pain . Specifically, the mean postoperative pain, measured by Visual Analog Scale Area Under the Curve from 0 to 8 hours (VAS AUC0-8h), was 355 mmh for this compound, 356 mmh for placebo, and 129 mmh for naproxen. There was no significant difference between this compound and placebo (p = 0.48), whereas naproxen significantly reduced pain compared to placebo (p < 0.0001) . Similarly, pain during jaw movement (VAS JM AUC0-8h) showed no significant difference between this compound (342 mmh) and placebo (337 mmh), but naproxen (135 mmh) was significantly different from placebo (p < 0.0001) .

Another study aimed to assess the effects of this compound on capsaicin-induced pain and hyperalgesia in healthy volunteers. The study found that this compound did not significantly attenuate ongoing pain or primary or secondary hyperalgesia compared to placebo .

Subjective and Central Nervous System Effects

In clinical trials, patients administered this compound reported significantly higher scores on visual analog mood scales (VAMS) for feeling "high" and "sedated" compared to those given a placebo . These effects were maximal at 75 minutes for "high" (LS mean = 14.2 mm) and at 2 hours for "sedated" (LS mean = 16.8 mm). Other VAMS scores, such as "stimulated", "anxious", and "down", were similar between this compound and the placebo .

Safety and Tolerability

Single ascending dose studies in healthy human volunteers showed that doses up to 800 μg of this compound were well tolerated . However, some mild-to-moderate CNS-related and gastrointestinal adverse events were reported in a dose-dependent manner . this compound also had hemodynamic effects, including a reduction in mean standing systolic and diastolic blood pressure and a corresponding increase in pulse rate .

作用機序

AZD-1940は、カンナビノイド受容体1とカンナビノイド受容体2に結合することで効果を発揮します。これらの受容体は、痛み、気分、食欲、その他の生理学的プロセスを調節する役割を果たすエンドカンナビノイド系の一部です。これらの受容体を活性化することにより、AZD-1940は神経伝達物質の放出を調節し、痛覚を軽減することができます。 中枢カンナビノイド活性も副作用につながり、臨床使用が制限されました .

類似の化合物との比較

AZD-1940は、カンナビノイド受容体1とカンナビノイド受容体2の両方に対する高い親和性と、末梢選択性において独特です。類似の化合物には、以下が含まれます。

A-PONASA: 選択性と効力プロファイルが異なる別のカンナビノイド受容体アゴニスト。

AZ-11713908: 同様の受容体結合特性を有するが、薬物動態特性が異なる化合物。

2F-QMPSB: 化学構造と受容体親和性が異なる合成カンナビノイド。

RQ-00202730: 独自の薬理学的特性を有する別のカンナビノイド受容体アゴニスト .

類似化合物との比較

AZD-1940 is unique in its high affinity for both cannabinoid receptor 1 and cannabinoid receptor 2 and its peripheral selectivity. Similar compounds include:

A-PONASA: Another cannabinoid receptor agonist with different selectivity and efficacy profiles.

AZ-11713908: A compound with similar receptor binding properties but different pharmacokinetic profiles.

2F-QMPSB: A synthetic cannabinoid with distinct chemical structure and receptor affinity.

RQ-00202730: Another cannabinoid receptor agonist with unique pharmacological properties .

生物活性

AZD1940 is a synthetic cannabinoid developed by AstraZeneca, designed as a peripherally selective agonist for the cannabinoid receptors CB1 and CB2. Initially aimed at treating neuropathic pain, this compound demonstrated promising peripheral selectivity in preclinical studies; however, it encountered significant challenges during clinical trials, leading to its discontinuation.

This compound exhibits high affinity for both CB1 and CB2 receptors, functioning as a full agonist. Its mechanism involves modulating the endocannabinoid system, which plays a crucial role in pain perception and inflammation. The activation of CB2 receptors is particularly noted for its potential neuroprotective effects without the psychotropic side effects typically associated with CB1 receptor activation .

Preclinical Studies

In animal models, this compound was shown to effectively reduce pain responses linked to neuropathic conditions. It was particularly noted for its ability to modulate neuroinflammatory pathways, which are critical in chronic pain scenarios .

Clinical Trials

Despite its preclinical success, this compound's performance in human trials was disappointing. A randomized controlled trial assessing its efficacy in managing postoperative pain after lower third molar extraction revealed no significant difference in pain relief compared to placebo. In this study, patients receiving this compound reported similar pain levels to those receiving no treatment, while naproxen significantly reduced pain scores .

Table 1: Summary of Clinical Trial Findings

| Study Aspect | This compound | Naproxen | Placebo |

|---|---|---|---|

| Number of Participants | 61 | 31 | 59 |

| Pain VAS AUC (0-8h) | No significant reduction | Significant reduction | Baseline |

| Time to Rescue Medication (minutes) | Not significantly different | Longer duration | Baseline |

| Adverse Events | Dizziness (80%), Nausea (26%), Hypotension (21%) | Less frequent | Baseline |

Side Effects and Tolerability

This compound was associated with several adverse effects primarily linked to its central cannabinoid activity. Common side effects included postural dizziness, nausea, hypotension, and headache. These effects were generally mild to moderate but raised concerns about the drug's safety profile in a clinical setting .

特性

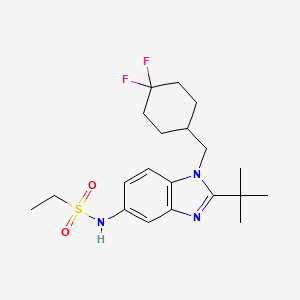

IUPAC Name |

N-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGGZCIFUQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114855 | |

| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881413-29-2 | |

| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881413-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-1940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881413292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1940 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ART-2713 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J0035E9FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。